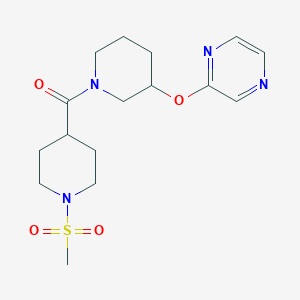![molecular formula C14H26N2O2 B2379388 Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 2375270-97-4](/img/structure/B2379388.png)
Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by its tert-butyl ester group and an aminomethyl substituent on the spirocyclic framework. The spirocyclic structure imparts rigidity and distinct chemical properties, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the tert-butyl ester and aminomethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted spirocyclic compounds.
Applications De Recherche Scientifique
Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure provides rigidity, which can affect the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate: Similar spirocyclic structure with an oxygen atom in the ring.
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Contains two nitrogen atoms in the spirocyclic ring.
Uniqueness
Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate is unique due to its specific substitution pattern and the presence of the aminomethyl group. This distinct structure imparts unique chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-5-11(10-15)9-14(16)6-4-7-14/h11H,4-10,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHCSSWPBZAGGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCC2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2379307.png)


![2H,4H,6H-furo[3,4-c]pyrazol-6-one](/img/structure/B2379311.png)


![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenylacetamide](/img/structure/B2379317.png)
![3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2379319.png)
![N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide](/img/structure/B2379320.png)
![Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride](/img/structure/B2379321.png)
carbohydrazide](/img/structure/B2379322.png)
![Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2379323.png)

